molecular formula C14H28N2O3 B1382333 tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate CAS No. 1803587-78-1

tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate

Cat. No.: B1382333
CAS No.: 1803587-78-1
M. Wt: 272.38 g/mol
InChI Key: VVKLJVSQYUJSAA-UHFFFAOYSA-N
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Description

Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a pyrrolidine ring

Scientific Research Applications

Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate has several applications in scientific research:

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS pictograms GHS05 and GHS07 . It has hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deprotected amines.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also interact with receptor sites, modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-{[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and biochemical research.

Properties

IUPAC Name

tert-butyl N-[[1-(2-hydroxy-2-methylpropyl)pyrrolidin-3-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-13(2,3)19-12(17)15-8-11-6-7-16(9-11)10-14(4,5)18/h11,18H,6-10H2,1-5H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKLJVSQYUJSAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(C1)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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